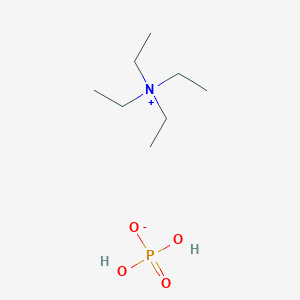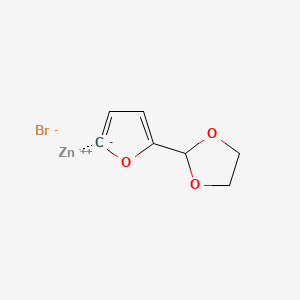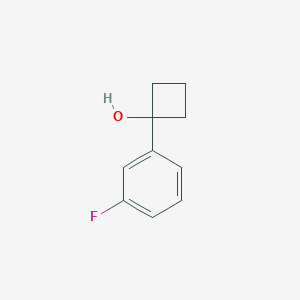
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine: is a chemical compound with the following properties:
IUPAC Name: this compound
CAS Number: 113741-02-9
Molecular Formula: C₇H₁₃N₃
Molecular Weight: 139.2 g/mol
Description: It is a liquid compound with a molecular structure containing an imidazole ring and an ethylamine side chain.
準備方法
Synthetic Routes: The synthetic preparation of 2-(2-ethyl-1H-imidazol-4-yl)ethanamine involves the following steps:
Imidazole Ring Formation: Start with 2-ethylamine (ethanamine) and react it with glyoxal or glyoxalic acid to form the imidazole ring.
Ethylamine Side Chain Addition: Introduce an ethyl group to the imidazole ring using appropriate reagents and conditions.
Industrial Production: Industrial production methods may vary, but the synthesis typically occurs through efficient and scalable processes.
化学反応の分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of imidazole derivatives with different oxidation states.
Substitution: Substitution reactions can occur at the imidazole ring, where various functional groups can replace the hydrogen atoms.
Reduction: Reduction of the imidazole ring can yield reduced derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and reagents used. Examples include N-alkylated imidazoles and their derivatives.
科学的研究の応用
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine finds applications in various fields:
Medicine: It may serve as a building block for drug development due to its structural features.
Catalysis: Imidazole derivatives often act as ligands in catalytic processes.
Biological Studies: Researchers explore its interactions with biological targets.
作用機序
The compound’s mechanism of action likely involves binding to specific receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise targets and pathways.
類似化合物との比較
While 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine is unique due to its ethylamine side chain, similar compounds include:
1H-Imidazole-2-ethanamine: A related compound with a different substitution pattern .
1H-Imidazole-2-ethanamine dihydrochloride:
特性
分子式 |
C7H13N3 |
|---|---|
分子量 |
139.20 g/mol |
IUPAC名 |
2-(2-ethyl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-2-7-9-5-6(10-7)3-4-8/h5H,2-4,8H2,1H3,(H,9,10) |
InChIキー |
ZYEXVVQLCNHUJV-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=C(N1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)

![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)







![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)
